molecular formula C9H4BrClO2 B8289479 6-Bromo-8-chlorocoumarin

6-Bromo-8-chlorocoumarin

Cat. No.: B8289479
M. Wt: 259.48 g/mol
InChI Key: BFNNJTYAPVFZKH-UHFFFAOYSA-N
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Description

6-Bromo-8-chlorocoumarin is a synthetic coumarin derivative designed for use as a key chemical intermediate in organic synthesis and pharmaceutical research. Coumarins are a prominent class of compounds studied for their diverse biological activities. This compound features both bromo and chloro substituents on the coumarin core, which are strategically placed to facilitate further chemical modifications via metal-catalyzed cross-couplings or nucleophilic substitutions, making it a valuable building block for constructing more complex molecular architectures. Research into structurally similar halogenated coumarins, such as 6-chlorocoumarin, has demonstrated their potential as core structures in developing novel antiviral agents. Specifically, such compounds have been incorporated into conjugates that show inhibitory activity against the Hepatitis C virus (HCV) in cellular replicon models . Furthermore, various coumarin derivatives are under investigation in other therapeutic areas, including as anticancer agents that work through mechanisms like carbonic anhydrase inhibition . The presence of multiple halogens on this coumarin scaffold makes this compound of significant interest to medicinal chemists exploring structure-activity relationships and developing new potential therapeutic candidates. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C9H4BrClO2

Molecular Weight

259.48 g/mol

IUPAC Name

6-bromo-8-chlorochromen-2-one

InChI

InChI=1S/C9H4BrClO2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H

InChI Key

BFNNJTYAPVFZKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=C(C=C(C=C21)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • This compound vs. 5-Bromo-8-methoxycoumarin : Bromine at C6 (vs. C5) creates a distinct electronic environment, favoring nucleophilic aromatic substitution at C6 due to reduced steric hindrance compared to C5 .
  • Aza-coumarins (e.g., compound 8 in ): Replacement of the coumarin oxygen with nitrogen increases basicity and modifies UV-Vis absorption spectra, expanding applications in optoelectronics .

Key Findings :

  • Piperidine-catalyzed cyclocondensation () achieves higher yields (>90%) compared to bromination reactions (~60–70%), likely due to fewer competing side reactions .
  • Dibromoisocyanuric acid offers a milder alternative to molecular bromine (Br₂), reducing the risk of over-halogenation .

Key Findings :

  • This compound's dual halogenation makes it superior in photophysical applications compared to mono-halogenated analogues like 6-bromo-4-hydroxycoumarin .
  • Aza-coumarins (e.g., compound 8) show promise in drug discovery due to improved pharmacokinetic profiles but require complex synthesis .

Q & A

Q. What statistical approaches are optimal for analyzing nonlinear relationships in structure-activity data?

  • Methodological Answer : Partial Least Squares Regression (PLSR) handles multicollinearity in descriptor matrices (e.g., Hammett σ, logP). Non-parametric methods like Gaussian Process Regression (GPR) model complex nonlinear interactions. Cross-validation (k-fold) and Akaike Information Criterion (AIC) compare model performance .

Q. How to address batch variability in synthetic yields during scale-up of this compound?

  • Methodological Answer : Implement Quality by Design (QbD) principles:
  • Define Critical Process Parameters (CPPs: temperature, stirring rate) via factorial design experiments.
  • Use Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) for real-time monitoring.
  • Multivariate analysis (e.g., PCA) identifies yield-correlated variables. Adjust CPPs within design space boundaries to maintain consistency .

Data Reporting & Reproducibility

Q. What metadata standards should accompany publications on this compound to ensure reproducibility?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Report synthetic protocols with exact reagent grades, solvent batches, and equipment models.
  • Deposit raw spectral data (NMR, MS) in repositories like Chemotion or Zenodo with unique DOIs.
  • Disclose software versions (e.g., MestReNova for NMR processing) and parameter settings .

Q. How to critically evaluate conflicting crystallographic data for this compound polymorphs?

  • Methodological Answer : Compare unit cell parameters (a, b, c angles) and hydrogen-bonding networks across studies. Rietveld refinement (using TOPAS or GSAS-II) validates phase purity. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions. Cross-reference with Cambridge Structural Database (CSD) entries to resolve discrepancies .

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